molecular formula C22H24N4O3 B2556296 (4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251682-75-3

(4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2556296
M. Wt: 392.459
InChI Key: ZSEUHOMRAZBTQQ-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality (4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Novel Synthesis Approaches : Research has explored novel synthesis methodologies for compounds with complex structures similar to "(4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone". For instance, the synthesis of 2-(2-oxopyrrolidin-1-yl)-1,4-quinones through the oxidation of pyrrolidin-2-ones demonstrates the versatility in synthesizing naphthyridine derivatives with potential applications in various fields (J. Michael et al., 1990).

  • Chemical Structure Elucidation : Studies on the chemical structure and hydrogen bonding characteristics of naphthyridine derivatives provide a foundational understanding of their chemical behavior and potential reactivity, which is essential for their application in scientific research. The determination of structures through methods like X-ray crystallography aids in understanding the molecular arrangement and potential interaction sites for further chemical modifications or biological interactions.

Biological Interactions and Potential Applications

  • DNA Interaction Studies : The exploration of novel Schiff base ligands derived from naphthyridine compounds and their complexes for DNA interaction studies highlights the potential biomedical applications of these compounds. Such studies provide insights into the binding affinity and mode of interaction with DNA, which is crucial for the development of therapeutic agents or molecular tools in biotechnology and medicine (Baris Kurt et al., 2020).

  • Antimicrobial and Anticancer Properties : The synthesis of novel pyrazole derivatives with naphthyridine moieties has shown potential antimicrobial and anticancer activities. These studies suggest the versatility of naphthyridine derivatives in being modified to target various biological pathways, offering a promising avenue for the development of new therapeutic agents (H. Hafez et al., 2016).

  • Catalytic and Material Science Applications : The inclusion of naphthyridine derivatives in the synthesis of polymers and other materials indicates their potential in catalysis and material science. Their unique chemical properties can be harnessed to develop new materials with specific characteristics and applications, from industrial catalysis to advanced material design.

properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-6-8-16-20(25-18-9-7-15(28-2)12-19(18)29-3)17(13-23-21(16)24-14)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUHOMRAZBTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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